molecular formula C21H20N2O B11194453 11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11194453
M. Wt: 316.4 g/mol
InChI Key: IWSLMAQEBKESMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound has been studied for its potential therapeutic applications, including its anxiolytic and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the use of propylphosphonic anhydride (T3P®) as a coupling agent. This method involves a three-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde . The reaction conditions are optimized to achieve reasonable to good yields.

Another method involves microwave-assisted synthesis, where the reaction is catalyzed by silica-supported fluoroboric acid. This method has been shown to produce the compound in good yields and with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as those involving T3P® and microwave-assisted synthesis, suggests potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. The compound binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known anxiolytic and sedative benzodiazepine.

    Chlordiazepoxide: Another benzodiazepine with anxiolytic properties.

    Clozapine: An antipsychotic benzodiazepine derivative.

Uniqueness

11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and its potential for both anxiolytic and antioxidant effects. Its synthesis methods also offer advantages in terms of yield and purity compared to other benzodiazepine derivatives .

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

6-methyl-9-(2-methylphenyl)-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H20N2O/c1-13-7-3-4-8-16(13)15-11-19-21(20(24)12-15)14(2)22-17-9-5-6-10-18(17)23-19/h3-10,15,22H,11-12H2,1-2H3

InChI Key

IWSLMAQEBKESMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC4=CC=CC=C4NC(=C3C(=O)C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.